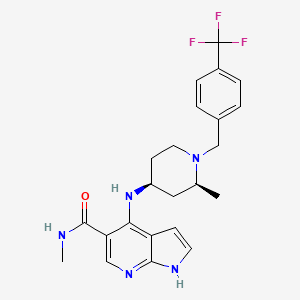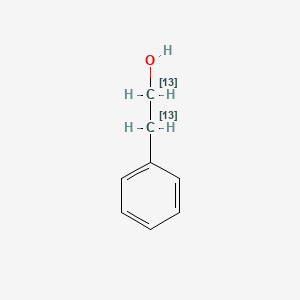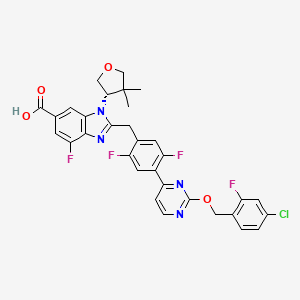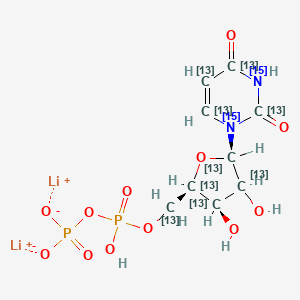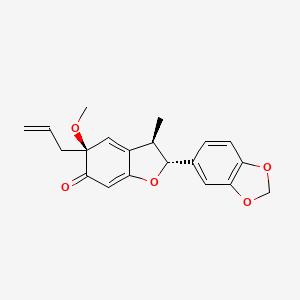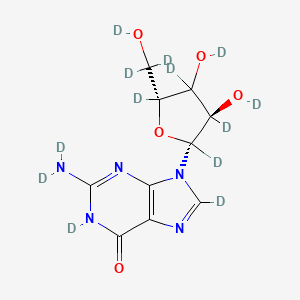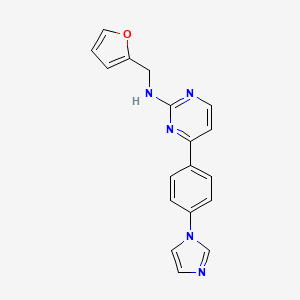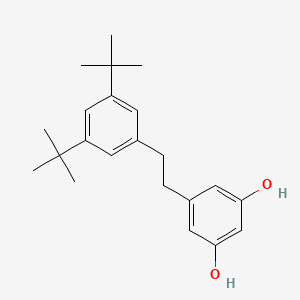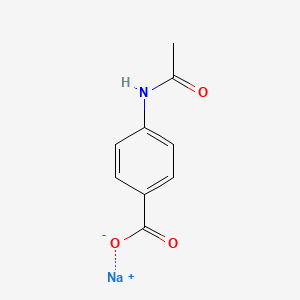
N-Trityl-morpholino-T-5'-O-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trityl-morpholino-T-5’-O-phosphoramidite is a synthetic molecule designed for the synthesis of oligonucleotides. It is a phosphorite monomer that plays a crucial role in the modification of DNA and RNA structures. This compound is particularly significant in the field of genetic research and pharmaceutical development due to its ability to facilitate the synthesis of modified nucleic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-morpholino-T-5’-O-phosphoramidite involves the use of trityl and Fmoc chemistry. The process typically includes the protection of the morpholino ring and the subsequent coupling with phosphorodiamidate groups. The reaction conditions often involve the use of activators such as ETT (ethylthiotetrazole) and iodine . The synthesis can be carried out on a solid support, making it amenable to automated synthesizers .
Industrial Production Methods: Industrial production of N-Trityl-morpholino-T-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The use of automated synthesizers and efficient coupling agents ensures high yield and purity of the final product. The process is optimized to reduce reaction times and improve the overall efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-Trityl-morpholino-T-5’-O-phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The trityl group is removed to allow the coupling of the phosphoramidite group with the nucleoside .
Common Reagents and Conditions: Common reagents used in these reactions include activators like ETT and iodine, as well as coupling agents such as phosphonium-type condensing reagents . The reactions are typically carried out under mild conditions to prevent degradation of the sensitive phosphoramidite group .
Major Products Formed: The major products formed from these reactions are modified oligonucleotides with phosphorodiamidate linkages. These modified oligonucleotides exhibit enhanced stability and binding affinity to target nucleic acids .
Wissenschaftliche Forschungsanwendungen
N-Trityl-morpholino-T-5’-O-phosphoramidite is extensively used in the synthesis of oligonucleotides for various scientific research applications. In chemistry, it is used to create modified nucleic acids for studying gene expression and regulation . In biology, it facilitates the development of antisense oligonucleotides for gene silencing and therapeutic applications . In medicine, it is used in the development of drugs targeting genetic disorders, cancer, and viral infections. Additionally, it finds applications in the pharmaceutical industry for the synthesis of DNA-modified compounds.
Wirkmechanismus
The mechanism of action of N-Trityl-morpholino-T-5’-O-phosphoramidite involves the formation of stable phosphorodiamidate linkages in oligonucleotides. These linkages enhance the stability and binding affinity of the oligonucleotides to their target nucleic acids. The compound targets specific sequences in the mRNA, leading to the inhibition of gene expression through antisense mechanisms .
Vergleich Mit ähnlichen Verbindungen
N-Trityl-morpholino-T-5’-O-phosphoramidite is unique due to its ability to form stable phosphorodiamidate linkages. Similar compounds include N-Trityl-morpholino-U-5’-O-phosphoramidite and N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite . These compounds also facilitate the synthesis of modified oligonucleotides but differ in their specific nucleoside modifications. The uniqueness of N-Trityl-morpholino-T-5’-O-phosphoramidite lies in its specific application for thymidine modifications, which are crucial for certain therapeutic applications .
Eigenschaften
Molekularformel |
C38H46N5O5P |
|---|---|
Molekulargewicht |
683.8 g/mol |
IUPAC-Name |
3-[[di(propan-2-yl)amino]-[[(2S,6R)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H46N5O5P/c1-28(2)43(29(3)4)49(46-23-15-22-39)47-27-34-25-41(26-35(48-34)42-24-30(5)36(44)40-37(42)45)38(31-16-9-6-10-17-31,32-18-11-7-12-19-32)33-20-13-8-14-21-33/h6-14,16-21,24,28-29,34-35H,15,23,25-27H2,1-5H3,(H,40,44,45)/t34-,35+,49?/m0/s1 |
InChI-Schlüssel |
VJKPOHZLZLJTTK-ZUIXMBQESA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
